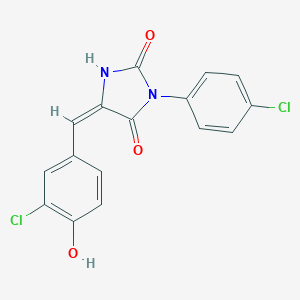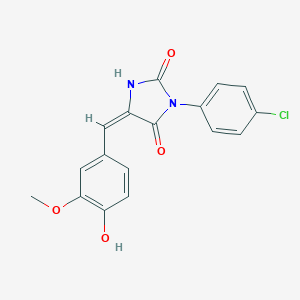![molecular formula C19H15N3O8S B305787 Methyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305787.png)
Methyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a chemical compound that has gained attention in the scientific community for its potential applications in medicinal chemistry. Additionally, we will explore the advantages and limitations of using this compound in lab experiments and provide future directions for research.
Mecanismo De Acción
The mechanism of action of Methyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is not fully understood. However, studies suggest that the compound may work by inhibiting the activity of certain enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that Methyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, the compound has been shown to inhibit tumor growth by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Methyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate in lab experiments include its potential as a new drug candidate and its anti-inflammatory and anti-tumor properties. However, the limitations include the complex synthesis method and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
For research on Methyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate include exploring its potential as a drug candidate for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand its mechanism of action and to optimize the synthesis method for large-scale production.
Métodos De Síntesis
The synthesis of Methyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate involves a multi-step process that requires expertise in organic chemistry. The starting materials for the synthesis are 2,4-thiazolidinedione, 3-nitro-2-pyridinecarboxaldehyde, and 3-methoxybenzaldehyde. The reaction proceeds through a condensation reaction between the aldehydes and the thiazolidinedione, followed by a cyclization reaction to form the final product.
Aplicaciones Científicas De Investigación
Methyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been studied for its potential applications in medicinal chemistry. Research has shown that this compound has anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Propiedades
Nombre del producto |
Methyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate |
|---|---|
Fórmula molecular |
C19H15N3O8S |
Peso molecular |
445.4 g/mol |
Nombre IUPAC |
methyl 2-[(5Z)-5-[[3-methoxy-4-(3-nitropyridin-2-yl)oxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C19H15N3O8S/c1-28-14-8-11(9-15-18(24)21(19(25)31-15)10-16(23)29-2)5-6-13(14)30-17-12(22(26)27)4-3-7-20-17/h3-9H,10H2,1-2H3/b15-9- |
Clave InChI |
ANDHTZGHLOGJHW-DHDCSXOGSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)OC)OC3=C(C=CC=N3)[N+](=O)[O-] |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)OC)OC3=C(C=CC=N3)[N+](=O)[O-] |
SMILES canónico |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)OC)OC3=C(C=CC=N3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305711.png)
![(5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B305712.png)

![9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B305714.png)
![2-{(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B305716.png)
![N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305717.png)
![4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B305719.png)
![5-Methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[1-(1-naphthalenylmethyl)-3-indolyl]methyl]-1,2-dihydropyrazol-3-one](/img/structure/B305724.png)
![N-(2,6-dimethylphenyl)-2-[5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305727.png)